
2-Methyl-4-((trimethylsilyl)oxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-((trimethylsilyl)oxy)quinoline, also known as MeTMSQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound commonly found in natural products. MeTMSQ has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
科学研究应用
2-Methyl-4-((trimethylsilyl)oxy)quinoline has been used extensively in scientific research due to its potential applications in various fields. One of the primary applications of 2-Methyl-4-((trimethylsilyl)oxy)quinoline is in the field of organic synthesis. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has been used as a reagent in various reactions, including the Pd-catalyzed cross-coupling reaction and the Friedlander reaction. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has also been used in the synthesis of various natural products, including alkaloids and terpenoids.
Another area where 2-Methyl-4-((trimethylsilyl)oxy)quinoline has been extensively researched is in the field of medicinal chemistry. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has been shown to have potential anticancer activity, and it has been used in the synthesis of various anticancer agents. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has also been used in the synthesis of various drugs, including antimalarial and antifungal agents.
作用机制
The mechanism of action of 2-Methyl-4-((trimethylsilyl)oxy)quinoline is not well understood. However, it is believed that 2-Methyl-4-((trimethylsilyl)oxy)quinoline acts as a nucleophile and can react with various electrophiles. 2-Methyl-4-((trimethylsilyl)oxy)quinoline can also undergo various transformations, including oxidation, reduction, and substitution reactions.
Biochemical and Physiological Effects
2-Methyl-4-((trimethylsilyl)oxy)quinoline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Methyl-4-((trimethylsilyl)oxy)quinoline has potential anticancer activity and can induce apoptosis in cancer cells. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has also been shown to have antifungal and antimalarial activity.
实验室实验的优点和局限性
One of the primary advantages of 2-Methyl-4-((trimethylsilyl)oxy)quinoline is its versatility. 2-Methyl-4-((trimethylsilyl)oxy)quinoline can be used as a reagent in various reactions, and it has potential applications in various fields, including organic synthesis and medicinal chemistry. 2-Methyl-4-((trimethylsilyl)oxy)quinoline is also relatively easy to synthesize and is commercially available.
One of the limitations of 2-Methyl-4-((trimethylsilyl)oxy)quinoline is its potential toxicity. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has been shown to have cytotoxic effects in vitro, and its potential toxicity in vivo is not well understood. 2-Methyl-4-((trimethylsilyl)oxy)quinoline is also relatively expensive, which can limit its use in some lab experiments.
未来方向
There are several future directions for research on 2-Methyl-4-((trimethylsilyl)oxy)quinoline. One area that requires further investigation is the mechanism of action of 2-Methyl-4-((trimethylsilyl)oxy)quinoline. Understanding the mechanism of action of 2-Methyl-4-((trimethylsilyl)oxy)quinoline could lead to the development of new drugs and the optimization of existing drugs.
Another area that requires further investigation is the potential toxicity of 2-Methyl-4-((trimethylsilyl)oxy)quinoline. Further studies are needed to determine the safety of 2-Methyl-4-((trimethylsilyl)oxy)quinoline in vivo and to identify any potential side effects.
Conclusion
2-Methyl-4-((trimethylsilyl)oxy)quinoline is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has potential applications in various fields, including organic synthesis and medicinal chemistry. 2-Methyl-4-((trimethylsilyl)oxy)quinoline has been shown to have various biochemical and physiological effects, and it has potential anticancer, antifungal, and antimalarial activity. 2-Methyl-4-((trimethylsilyl)oxy)quinoline is relatively easy to synthesize and is commercially available. However, its potential toxicity and relatively high cost limit its use in some lab experiments. Further research is needed to fully understand the mechanism of action of 2-Methyl-4-((trimethylsilyl)oxy)quinoline and to determine its safety in vivo.
合成方法
2-Methyl-4-((trimethylsilyl)oxy)quinoline can be synthesized using various methods, including the reaction of 2-methylquinoline with trimethylsilyl chloride in the presence of a base. Another method involves the reaction of 2-methylquinoline with chlorotrimethylsilane in the presence of a base. Both methods result in the formation of 2-Methyl-4-((trimethylsilyl)oxy)quinoline as a yellowish powder.
属性
CAS 编号 |
162283-20-7 |
|---|---|
产品名称 |
2-Methyl-4-((trimethylsilyl)oxy)quinoline |
分子式 |
C13H17NOSi |
分子量 |
231.36 g/mol |
IUPAC 名称 |
trimethyl-(2-methylquinolin-4-yl)oxysilane |
InChI |
InChI=1S/C13H17NOSi/c1-10-9-13(15-16(2,3)4)11-7-5-6-8-12(11)14-10/h5-9H,1-4H3 |
InChI 键 |
XOFKNZBRRQDOAV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)O[Si](C)(C)C |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)O[Si](C)(C)C |
同义词 |
Quinoline, 2-methyl-4-[(trimethylsilyl)oxy]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



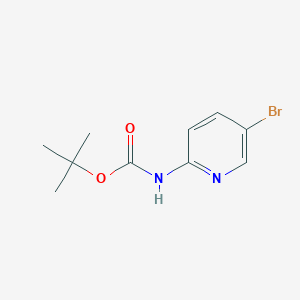
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)
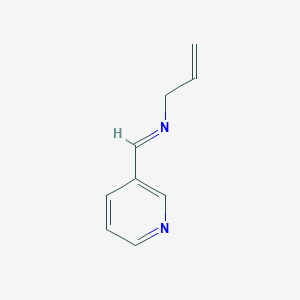
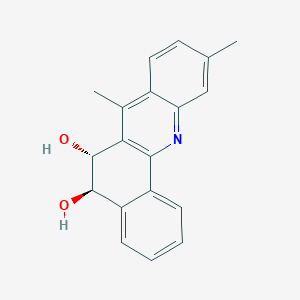

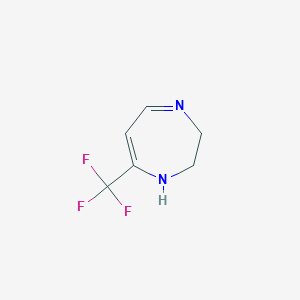



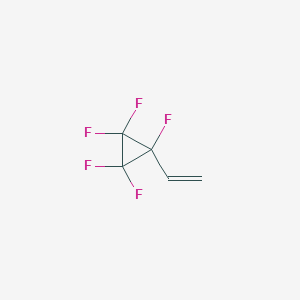
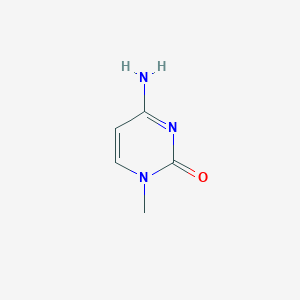

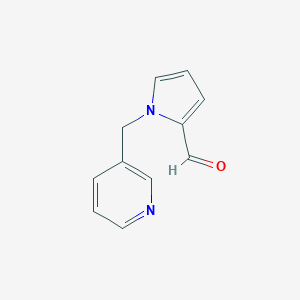
![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)